(3-(Ethylsulfonyl)azetidin-1-yl)(6-isobutoxypyridin-3-yl)methanone
Description
Properties
IUPAC Name |
(3-ethylsulfonylazetidin-1-yl)-[6-(2-methylpropoxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-4-22(19,20)13-8-17(9-13)15(18)12-5-6-14(16-7-12)21-10-11(2)3/h5-7,11,13H,4,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSPHTHTPUKABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)C2=CN=C(C=C2)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethylsulfonyl)azetidin-1-yl)(6-isobutoxypyridin-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the azetidine ring followed by the introduction of the ethylsulfonyl group. The pyridine moiety is then attached through a series of coupling reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-(Ethylsulfonyl)azetidin-1-yl)(6-isobutoxypyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (3-(Ethylsulfonyl)azetidin-1-yl)(6-isobutoxypyridin-3-yl)methanone exhibit significant anticancer properties. These compounds often function as kinase inhibitors, targeting specific pathways involved in tumor growth and proliferation. For example, studies have shown that certain kinase inhibitors can enhance the survival rate of motoneuron cells affected by amyotrophic lateral sclerosis (ALS) through mechanisms involving the inhibition of specific signaling pathways such as Erk and c-Abl phosphorylation .
Neurological Disorders
The compound is also being investigated for its potential in treating neurological disorders. The inhibition of specific kinases has been associated with neuroprotective effects, which could be beneficial in conditions like ALS. This is particularly relevant given the increasing interest in developing therapies that can modulate neuroinflammation and neuronal survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the ethylsulfonyl group or the pyridine moiety can significantly influence biological activity. For instance, modifications to the isobutoxy group may enhance solubility and bioavailability, thereby improving therapeutic outcomes .
Case Studies
Mechanism of Action
The mechanism of action of (3-(Ethylsulfonyl)azetidin-1-yl)(6-isobutoxypyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Azetidine-Containing Analogues
Azetidine rings are increasingly utilized in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive conformations. Key comparisons include:
Key Observations :
- Substituent Effects on Azetidine : The ethylsulfonyl group in the target compound contrasts with the tetrahydropyrazolo group in the TLR antagonist from . Sulfonyl groups are electron-withdrawing, which could stabilize receptor interactions through hydrogen bonding, whereas nitrogen-rich heterocycles (e.g., tetrahydropyrazolo) may engage in π-π stacking .
- Therapeutic Implications : The patent compound in explicitly targets TLR7-9, suggesting the azetidine scaffold is critical for this activity. The target compound’s ethylsulfonyl group could modulate TLR affinity differently, warranting further binding assays.
Pyridine Derivatives with Varied Substituents
Substituents on the pyridine ring significantly influence pharmacological profiles:
Key Observations :
- Steric Effects : The isobutoxy group in the target compound likely reduces enzymatic degradation compared to smaller alkoxy groups (e.g., methoxy) but may limit binding to deep receptor pockets.
- Electronic Effects : Fluorine in the nicotinaldehyde oxime derivative () increases electron deficiency, which could enhance interactions with nucleophilic residues in enzymes or receptors.
Role of Side Chain Length and Functional Groups
highlights the importance of side chain length in cannabinoid receptor (CB1) binding, where 4–6 carbon chains optimize activity . While this principle applies to indole/pyrrole-derived cannabinoids, the target compound’s ethylsulfonyl group (2 carbons) suggests divergent structure-activity relationships (SAR). For TLR antagonists, sulfonyl groups may compensate for shorter chains by providing electrostatic interactions, underscoring the context-dependence of SAR .
Biological Activity
The compound (3-(Ethylsulfonyl)azetidin-1-yl)(6-isobutoxypyridin-3-yl)methanone has garnered attention in recent pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure
The structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The ethylsulfonyl group enhances the compound's solubility and bioavailability, while the azetidine and pyridine rings contribute to its binding affinity and specificity.
Biological Activities
- Inhibition of Syk Kinase : Research indicates that derivatives similar to this compound exhibit significant inhibitory activity against Syk kinase, which plays a crucial role in immune response regulation. This inhibition may lead to potential therapeutic applications in autoimmune diseases and cancers .
- CCR6 Receptor Modulation : The compound has been identified as a modulator of the CCR6 receptor, which is implicated in inflammatory responses and certain types of cancer. This modulation could provide new avenues for treating conditions such as multiple sclerosis and other inflammatory disorders .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further development as an antibiotic or antifungal agent .
Study 1: Syk Inhibition
In a study evaluating the Syk-inhibitory activity of various compounds, this compound demonstrated an IC50 value comparable to existing Syk inhibitors. This suggests a promising therapeutic potential in treating Syk-related pathologies .
Study 2: CCR6 Modulation
A recent investigation into CCR6 receptor modulators highlighted this compound's ability to selectively modulate receptor activity without significant off-target effects. This specificity is crucial for minimizing side effects in therapeutic applications .
Data Summary Table
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Syk Kinase Inhibition | Inhibits kinase activity | Autoimmune diseases, cancers |
| CCR6 Receptor Modulation | Modulates receptor signaling | Inflammatory disorders, multiple sclerosis |
| Antimicrobial Effects | Potential inhibition of microbial growth | Antibiotic/fungal treatments |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for (3-(Ethylsulfonyl)azetidin-1-yl)(6-isobutoxypyridin-3-yl)methanone?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the azetidine ring with ethylsulfonyl substitution via nucleophilic substitution (e.g., using NaH/DMF for sulfonylation) .
- Step 2 : Coupling the azetidine intermediate with the pyridine moiety via a carbonyl linkage. Palladium-catalyzed cross-coupling or Friedel-Crafts acylation may be employed, with AlCl₃ as a Lewis catalyst .
- Critical Conditions : Temperature control (60–80°C for sulfonylation), solvent selection (anhydrous THF or DCM), and stoichiometric ratios (1:1.2 for acylating agents) to minimize side products .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethylsulfonyl at azetidine C3, isobutoxy at pyridine C6) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~363.4 g/mol) and isotopic patterns .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. How does the compound’s stability vary under standard laboratory conditions?
- Stability Profile :
- Thermal Stability : Decomposition observed >150°C via TGA; store at 2–8°C in inert atmospheres .
- Photostability : Susceptible to UV-induced degradation; amber vials recommended for long-term storage .
- Hydrolytic Stability : Stable in neutral pH but prone to hydrolysis under acidic/basic conditions (e.g., t₁/₂ = 24 hrs at pH 2) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s electronic properties and binding affinities?
- Methods :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps, highlighting nucleophilic (pyridine) and electrophilic (sulfonyl) sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases), with binding energy thresholds ≤ -8.0 kcal/mol indicating high affinity .
- Validation : Correlate computational predictions with experimental SPR (Surface Plasmon Resonance) data to resolve discrepancies .
Q. How do structural modifications (e.g., replacing ethylsulfonyl with trifluoroethoxy) impact bioactivity?
- Case Study : Compared to the trifluoroethoxy analog ( ), ethylsulfonyl substitution increases logP by 0.5 units, enhancing membrane permeability but reducing aqueous solubility (3.2 mg/mL vs. 5.8 mg/mL) .
- Biological Impact : In vitro assays show ethylsulfonyl derivatives exhibit 2-fold higher IC₅₀ against COX-2, likely due to stronger H-bonding with catalytic Ser530 .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Root Causes :
- Assay variability (e.g., ATP concentration in kinase assays) .
- Impurity interference (e.g., residual palladium in synthetic batches) .
- Solutions :
- Orthogonal Assays : Validate activity via fluorescence polarization (FP) and ITC (Isothermal Titration Calorimetry) .
- Structural Analog Testing : Compare activity of analogs (e.g., isobutoxy vs. ethoxy pyridine) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
